![molecular formula C25H32N2O4 B1448119 [[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid CAS No. 156130-44-8](/img/structure/B1448119.png)
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry : Research conducted by A. Casy and W. Jeffery (1972) delved into the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, providing a foundation for understanding the configurations and preferred conformations of such derivatives, which can be vital for the synthesis of complex molecules like the one (Casy & Jeffery, 1972).
Chemical Properties and Interactions : The study by Fa-Yan Meng et al. (2012) investigated the fluorescence binding of p-hydroxycinnamic acid derivatives with bovine serum albumin, which provides insights into the interactions of similar compounds with proteins. This can be crucial for understanding the bioactivity of such compounds (Meng et al., 2012).
Functional Modification and Applications : H. M. Aly and H. L. A. El-Mohdy (2015) explored the functional modification of polymers using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research indicates potential applications in creating materials with enhanced properties for medical and other uses (Aly & El-Mohdy, 2015).
Catabolism by Microorganisms : The work by R. Burlingame and P. Chapman (1983) on the catabolism of phenylpropionic acid and its derivatives by Escherichia coli reveals the microbial degradation pathways of similar compounds, which is significant for understanding their environmental impact and potential biotechnological applications (Burlingame & Chapman, 1983).
Chiral Synthesis and Catalysis : A. Abiko's (2003) study on the synthesis of chiral compounds like (2S, 3R)‐2,4‐Dimethyl‐1,3‐Pentanediol contributes to understanding the synthesis of chiral molecules, which is crucial for the development of pharmaceuticals and other chiral compounds (Abiko, 2003).
properties
IUPAC Name |
2-[[(2R)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-BSWQBHCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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